2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that incorporates multiple functional groups, including a pyrazole ring, a pyrimidine ring, and an acetamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural diversity and biological activity.
This compound can be classified under the category of pyrimidine derivatives, specifically those that contain a pyrazole substituent. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The compound's unique structure positions it as a candidate for further research in drug discovery and development.
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide typically involves several key steps:
The molecular structure of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI | InChI=1S/C18H22N4O2/c1-11(2)9(8)12(3)14(20)15(19)21(16(25)17(4)22)18(23)24/h8,10H,11H2,1H3,(H,19,25) |
The compound exhibits a complex arrangement of heterocycles that contribute to its potential biological activity.
The compound's reactivity can be attributed to various functional groups present in its structure:
These reactions can be leveraged for further modifications or derivatizations to enhance biological activity or selectivity.
The mechanism of action for 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide likely involves interactions with specific biological targets such as enzymes or receptors.
Research suggests that compounds with similar structures may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity leading to therapeutic effects. Detailed studies are necessary to elucidate the precise pathways affected by this compound.
The physical properties include:
Chemical properties include:
Additional data may include melting point ranges and stability under various conditions which are critical for storage and application purposes.
Due to its structural complexity and potential biological activity, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: